molecular formula C8H10N4 B13102170 3-Amino-6-propylpyrazine-2-carbonitrile

3-Amino-6-propylpyrazine-2-carbonitrile

Cat. No.: B13102170
M. Wt: 162.19 g/mol
InChI Key: YTNJCNPVWCTLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-propylpyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic characteristics and are often used in various chemical and pharmaceutical applications due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-propylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones can be employed to prepare similar pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-propylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Amino-6-propylpyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-propylpyrazine-2-carbonitrile is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-amino-6-propylpyrazine-2-carbonitrile

InChI

InChI=1S/C8H10N4/c1-2-3-6-5-11-8(10)7(4-9)12-6/h5H,2-3H2,1H3,(H2,10,11)

InChI Key

YTNJCNPVWCTLQK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.